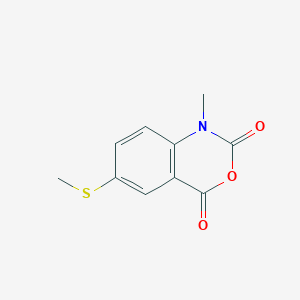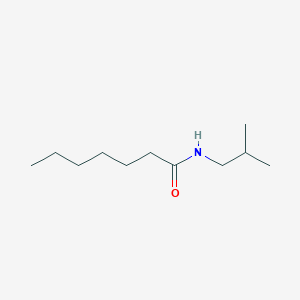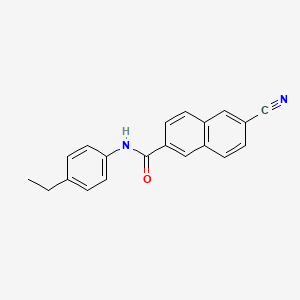![molecular formula C15H23ClO2 B15161795 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane CAS No. 146321-34-8](/img/structure/B15161795.png)
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane is a chemical compound with a complex structure that includes a chlorinated decenyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 10-chlorodec-9-en-7-yn-1-ol with oxane under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of oxane to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne and alkene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products Formed
Oxidation: Formation of epoxides or diols
Reduction: Formation of alkanes or alkenes
Substitution: Formation of azides or thioethers
Scientific Research Applications
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(10-chlorodec-9-en-7-yn-1-yl)oxy]dimethylsilane
- 2-(10-chlorodec-9-en-7-ynoxy)oxane
Uniqueness
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane is unique due to its specific combination of a chlorinated decenyl group and an oxane ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
146321-34-8 |
|---|---|
Molecular Formula |
C15H23ClO2 |
Molecular Weight |
270.79 g/mol |
IUPAC Name |
2-(10-chlorodec-9-en-7-ynoxy)oxane |
InChI |
InChI=1S/C15H23ClO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h8,12,15H,1-2,4,6-7,9-11,13-14H2 |
InChI Key |
FADIMKFUETXULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCC#CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)

![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)


![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)


